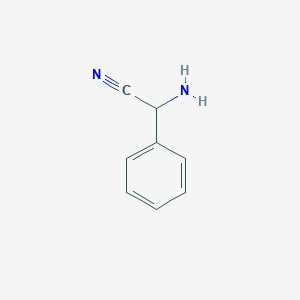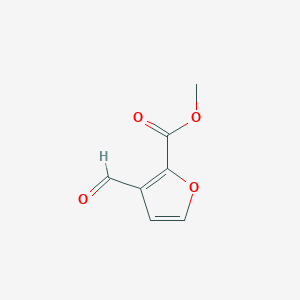![molecular formula C19H18N2O B182675 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol CAS No. 796-54-3](/img/structure/B182675.png)
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol, also known as DMQX, is a chemical compound that belongs to the family of quinolinol derivatives. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the molecular mechanisms underlying various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Mecanismo De Acción
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is a critical step in the process of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have various biochemical and physiological effects on the nervous system. For example, it has been shown to inhibit long-term potentiation (LTP), a process that underlies memory formation, in the hippocampus. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a critical role in synaptic plasticity and memory formation. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in scientific research is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is relatively easy to synthesize and has a long shelf life, making it a convenient tool for laboratory experiments. However, one of the limitations of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for research on 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and its role in the nervous system. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the specific role of different subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the development of novel drug delivery systems that can target 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol to specific regions of the brain could enhance its efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol involves the condensation of 4-aminobenzophenone with 2-dimethylaminoethyl acrylate, followed by cyclization with 2-cyanoacetamide and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in high yield and purity.
Aplicaciones Científicas De Investigación
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. For example, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in animal models. It has also been used to study the pathophysiology of neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
Propiedades
Número CAS |
796-54-3 |
|---|---|
Nombre del producto |
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol |
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-6-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-7-4-14(5-8-16)3-6-15-11-12-20-19-10-9-17(22)13-18(15)19/h3-13,22H,1-2H3/b6-3+ |
Clave InChI |
FBKDSWPENPZMOO-ZZXKWVIFSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
Otros números CAS |
796-54-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)


![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
